molecular formula C9H15N5 B016298 2,4-Diamino-6-piperidinopyrimidine CAS No. 24867-26-3

2,4-Diamino-6-piperidinopyrimidine

Cat. No. B016298
CAS RN: 24867-26-3
M. Wt: 193.25 g/mol
InChI Key: IPFIEHIRBSTAKA-UHFFFAOYSA-N
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Description

“2,4-Diamino-6-piperidinopyrimidine” is also known as “Desoxyminoxidil” and is an analogue of Minoxidil . It has a molecular weight of 193.25 g/mol and a molecular formula of C9H15N5 .


Synthesis Analysis

The synthesis of “2,4-Diamino-6-piperidinopyrimidine” involves the reaction of piperidine with 2,4-diamino-6-chloro-pyrimidine . Another synthesis method involves the oxidation of 2,6-diamino-4-chloro-pyrimidine with H2O2 in refluxing ethanol, giving 2,6-diamino-4-chloro-pyrimidine N-oxide as a starting material .


Molecular Structure Analysis

The IUPAC name of “2,4-Diamino-6-piperidinopyrimidine” is 6-piperidin-1-ylpyrimidine-2,4-diamine . The InChI code is InChI=1S/C9H15N5/c10-7-6-8 (13-9 (11)12-7)14-4-2-1-3-5-14/h6H,1-5H2, (H4,10,11,12,13) .


Chemical Reactions Analysis

The reaction of “2,4-Diamino-6-piperidinopyrimidine” with acid anhydrides has been studied . In the synthesis of Minoxidil, an oxidation reaction is involved .


Physical And Chemical Properties Analysis

“2,4-Diamino-6-piperidinopyrimidine” has a molecular weight of 193.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound is solid at room temperature .

Scientific Research Applications

Anti-Tubercular Activities

2,4-Diaminopyrimidine core-based derivatives have been synthesized and evaluated for their anti-tubercular activities . The dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) is an important drug target in anti-TB drug development . The enzyme contains a glycerol (GOL) binding site, which is assumed to be a useful site to improve the selectivity towards human dihydrofolate reductase (h-DHFR) . The synthesized compounds contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry . Among them, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .

Vasodilator Drug Synthesis

The vasodilator drug minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) has been synthesized using two methods—kneading and freeze-drying . The inclusion complex of β-cyclodextrin and minoxidil was characterized by UV-Vis spectroscopy, infrared spectroscopy, powder X-ray diffractometry, differential scanning calorimetry, thermal gravimetric analysis, and nuclear magnetic resonance spectroscopy . These techniques have demonstrated the existence of inclusion compound formation between the host and guest with a molar ratio of 1:1 .

Antibacterial Effect

4,6-Diamino-2-pyrimidinethiol modified gold nanoparticles (GNP) have shown excellent antibiotic activity against multi-drug resistant (MDR) bacteria . The nanoparticles exhibiting Gram-selective antibacterial action are beneficial for precise treatment .

Chemical Synthesis

2,4-Diamino-6-piperidinopyrimidine is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Mechanism of Action

Target of Action

2,4-Diamino-6-piperidinopyrimidine, also known as Minoxidil, primarily targets the vascular adenosine triphosphate-sensitive potassium channels (K ATP) . It also targets the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) , which is an important drug target in anti-tuberculosis drug development .

Biochemical Pathways

The activation of K ATP channels by 2,4-Diamino-6-piperidinopyrimidine leads to the reduction of vascular resistance, thereby lowering blood pressure . In the case of tuberculosis treatment, the compound inhibits mt-DHFR, a key enzyme in the folate pathway, thereby disrupting the synthesis of nucleic acids and proteins in Mycobacterium tuberculosis .

Pharmacokinetics

It’s known that the compound’s bioavailability and solubility can be influenced by its interaction with other molecules, such as β-cyclodextrin .

Result of Action

The primary result of 2,4-Diamino-6-piperidinopyrimidine’s action is the reduction of blood pressure . Additionally, it has been observed to cause hair growth, acting as a hypertrichotic agent . In the context of tuberculosis treatment, the compound shows anti-tubercular activity against Mycobacterium tuberculosis .

Action Environment

The action, efficacy, and stability of 2,4-Diamino-6-piperidinopyrimidine can be influenced by various environmental factors. For instance, the compound’s interaction with the cell wall of Mycobacterium tuberculosis can affect its ability to function at the whole cell level . Furthermore, the compound’s solubility and stability can be influenced by its interaction with other molecules in its environment, such as β-cyclodextrin .

Safety and Hazards

When handling “2,4-Diamino-6-piperidinopyrimidine”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and face protection should be worn .

Future Directions

The potential of the liposomal system for delivering “2,4-Diamino-6-piperidinopyrimidine” into the pilosebaceous units has been explored . The study indicated that neutral liposomes can deliver the drug molecules into pilosebaceous units more effectively than other studied formulations .

properties

IUPAC Name

6-piperidin-1-ylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFIEHIRBSTAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345669
Record name 2,4-Diamino-6-piperidinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-piperidinopyrimidine

CAS RN

24867-26-3
Record name 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-6-piperidinopyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24867-26-3
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Record name 2,4-Diamino-6-piperidinopyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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